4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride

Description

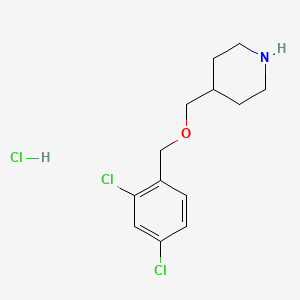

4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a piperidine derivative featuring a 2,4-dichlorobenzyloxymethyl substituent. Its molecular structure includes a piperidine ring substituted with a benzyloxymethyl group, where the benzyl moiety contains chlorine atoms at the 2- and 4-positions.

Properties

IUPAC Name |

4-[(2,4-dichlorophenyl)methoxymethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17Cl2NO.ClH/c14-12-2-1-11(13(15)7-12)9-17-8-10-3-5-16-6-4-10;/h1-2,7,10,16H,3-6,8-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCBKNKIVAXAKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1COCC2=C(C=C(C=C2)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride typically involves the reaction of piperidine with 2,4-dichlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the 2,4-dichlorobenzyloxymethyl group.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol and piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, alcohols, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride has a wide range of applications across different scientific fields:

Chemistry

- Building Block: Used as a precursor in the synthesis of more complex organic molecules.

- Reagent in Reactions: Acts as a reagent in various organic transformations, including nucleophilic substitution and oxidation reactions.

Biology

- Biological Activity: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.

- Antimicrobial Properties: Exhibits notable antimicrobial activity against various bacterial strains, suggesting its potential as an antimicrobial agent. Mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Medicine

- Therapeutic Applications: Ongoing research aims to explore its use as a precursor for developing new drugs targeting specific diseases.

- CNS Activity: The compound may influence neurotransmitter systems, making it a candidate for studying central nervous system (CNS) disorders.

Industry

- Specialty Chemicals Production: Employed in the manufacturing of specialty chemicals and as an intermediate in industrial processes.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential therapeutic applications:

- Antimicrobial Studies: In vitro studies demonstrated effectiveness against various bacterial strains, indicating its potential for development into an antimicrobial agent.

- CNS Research: Investigations into its effects on neurotransmitter systems have shown promise for treating CNS disorders.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Identifiers

- CAS Number : 1826110-08-0 (referenced in and )

- Molecular Weight : Estimated ~310–320 g/mol (based on similar compounds in and ).

Comparison with Similar Compounds

Structural Analogs with Dichlorobenzyl Substituents

4-(3,4-Dichloro-benzyloxymethyl)-piperidine Hydrochloride

4-(2,6-Dichloro-Phenyl)-Piperidine Hydrochloride

- CAS : 371981-23-6

- Molecular Formula : C₁₁H₁₄Cl₃N

- Key Difference : Direct attachment of a 2,6-dichlorophenyl group to the piperidine ring, lacking the oxymethyl linker.

- Impact : Simplified structure may reduce synthetic complexity but limit functional group versatility.

Piperidine Derivatives with Aromatic Substituents

4-(4-Methylbenzoyl)piperidine Hydrochloride

4-[(2-Methylphenoxy)methyl]piperidine Hydrochloride

- CAS : 614731-14-5

- Molecular Formula: C₁₄H₂₀ClNO

- Key Difference: 2-Methylphenoxy group replaces dichlorobenzyloxymethyl.

- Impact : Reduced halogen content may lower toxicity but diminish antimicrobial or pesticidal activity.

Pharmacologically Active Piperidine Derivatives

Paroxetine Hydrochloride

Hexylcaine Hydrochloride

- Structure: Cyclohexylamino-propanol benzoate ester

- Application : Local anesthetic with rapid onset. Highlights the piperidine scaffold’s versatility in medicinal chemistry.

Comparative Data Table

Biological Activity

4-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound is part of a broader class of piperidine derivatives that are being investigated for various therapeutic applications, including antimicrobial and anticancer properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate the activity of enzymes or receptors, thereby affecting various biochemical pathways. For instance, it may inhibit enzymes involved in neurotransmitter synthesis or degradation, influencing neuronal signaling and function .

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies utilizing the MTT assay have indicated that it possesses cytotoxic effects against several cancer cell lines. The exact IC50 values vary depending on the cell type, but preliminary data suggest that it could be a promising candidate for further development in cancer therapeutics .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound:

- Case Study 1 : In a study focusing on dopamine receptor antagonism, compounds related to this piperidine derivative were shown to selectively inhibit D4 dopamine receptors, which are implicated in Parkinson’s disease. The findings highlighted the importance of structural modifications in enhancing receptor selectivity and stability .

- Case Study 2 : Another investigation assessed the compound's effects on neurogenic inflammation. It demonstrated potential in modulating inflammatory responses through its interaction with specific receptors involved in pain pathways.

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| 3-(2,4-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Similar piperidine structure; different substitution position | Antimicrobial properties |

| This compound | Unique substitution pattern; presence of piperidine ring | CNS activity and potential anticancer effects |

| 3-(2,6-Dichloro-benzyloxymethyl)-piperidine hydrochloride | Variation in chlorine positioning | Potential anticancer effects |

This table illustrates how slight variations in chemical structure can lead to significant differences in biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.